N-(4-Cyclopropoxy-5-nitropyridin-3-YL)methanesulfonamide
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Overview
Description
N-(4-Cyclopropoxy-5-nitropyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11N3O5S and a molecular weight of 273.268 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(4-Cyclopropoxy-5-nitropyridin-3-YL)methanesulfonamide involves several steps. One common method starts with the nitration of pyridine derivatives. The reaction of pyridine with N2O5 in an organic solvent produces the N-nitropyridinium ion, which is then reacted with SO2/HSO3- in water to obtain 3-nitropyridine . The cyclopropoxy group is introduced through a substitution reaction, and the methanesulfonamide group is added via sulfonation . Industrial production methods often employ continuous flow synthesis to ensure high yields and safety .
Chemical Reactions Analysis
N-(4-Cyclopropoxy-5-nitropyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrazine hydrate, leading to the formation of pyrazole derivatives.
Substitution: The nitro group can be substituted with ammonia or amines, resulting in high regioselectivity and yields.
Common reagents used in these reactions include hydrazine hydrate, ammonia, and various amines. Major products formed from these reactions include amino derivatives and pyrazole derivatives .
Scientific Research Applications
N-(4-Cyclopropoxy-5-nitropyridin-3-YL)methanesulfonamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-5-nitropyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N-(4-Cyclopropoxy-5-nitropyridin-3-YL)methanesulfonamide can be compared with other nitropyridine derivatives, such as N-(5-cyclopropoxy-4-nitropyridin-3-YL)methanesulfonamide . While both compounds share similar structural features, the position of the nitro and cyclopropoxy groups can influence their chemical reactivity and biological activity. The unique combination of functional groups in this compound makes it particularly valuable for specific research applications .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool for scientific research and industrial production.
Properties
Molecular Formula |
C9H11N3O5S |
---|---|
Molecular Weight |
273.27 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-5-nitropyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11N3O5S/c1-18(15,16)11-7-4-10-5-8(12(13)14)9(7)17-6-2-3-6/h4-6,11H,2-3H2,1H3 |
InChI Key |
XCHNWBHLXXUBGF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CN=CC(=C1OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
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